molecular formula C28H32ClNO10 B7826336 (7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Cat. No.: B7826336
M. Wt: 578.0 g/mol
InChI Key: IRYNIMWZWIUFRG-GRNHSGBTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride" is a structurally complex anthracycline derivative. Its core structure features a tetracene-dione backbone with a substituted oxane (pyran) ring and a propanoyl group at position 7. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound shares structural homology with doxorubicin and related anthracyclines, which are widely used in cancer chemotherapy .

Key structural attributes include:

  • Stereochemistry: The (7S,2R,5S) configuration ensures proper spatial orientation for biological activity.
  • Substituents: The 4-amino-5-hydroxy-6-methyloxan-2-yl moiety on the oxane ring and the 9-propanoyl group differentiate it from other anthracyclines.
  • Physicochemical properties: Molecular weight ≈ 579.98 g/mol (hydrochloride form), with a density of ~1.589 g/cm³ .

Properties

IUPAC Name

(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO10.ClH/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34;/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3;1H/t11?,14?,16-,18-,23+,28?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYNIMWZWIUFRG-GRNHSGBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H](C(O5)C)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a complex organic molecule that exhibits significant biological activity, particularly as an antineoplastic agent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound is a derivative of doxorubicin, a well-known chemotherapeutic agent. Its structure includes a tetracene backbone and multiple hydroxyl and methoxy functional groups that contribute to its pharmacological properties. The compound's IUPAC name reflects its complex stereochemistry and functionalization:

 7S 7 2R 5S 4 amino 5 hydroxy 6 methyloxan 2 yl oxy 6 9 11 trihydroxy 4 methoxy 9 propanoyl 8 10 dihydro 7H tetracene 5 12 dione hydrochloride\text{ 7S 7 2R 5S 4 amino 5 hydroxy 6 methyloxan 2 yl oxy 6 9 11 trihydroxy 4 methoxy 9 propanoyl 8 10 dihydro 7H tetracene 5 12 dione hydrochloride}

The primary mechanism of action for this compound is similar to that of doxorubicin. It intercalates into DNA, inhibiting topoisomerase II activity. This action prevents the relaxation of supercoiled DNA necessary for replication and transcription. Additionally, the compound can induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .

Key Mechanisms:

  • DNA Intercalation : The planar aromatic structure allows for insertion between DNA base pairs.
  • Topoisomerase II Inhibition : Stabilizes the topoisomerase II-DNA complex post-cleavage.
  • Induction of ROS : Enhances oxidative stress within cancer cells.

Anticancer Properties

(7S)-7-[...] has shown promising results in various studies as an anticancer agent. Its efficacy against several cancer types has been documented through in vitro and in vivo experiments.

Cancer Type Efficacy Study Reference
Breast CancerHigh
LeukemiaModerate
Lung CancerHigh

Case Studies

  • Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin .
  • Leukemia Treatment : A murine model of leukemia showed prolonged survival rates when treated with (7S)-7-[...], indicating its potential as a therapeutic option in hematological malignancies .

Safety and Toxicity

While the compound exhibits strong anticancer activity, its safety profile must be considered. Similar to doxorubicin, it may cause dose-dependent cardiotoxicity and other side effects such as myelosuppression and gastrointestinal disturbances.

Toxicity Type Observation
CardiotoxicityDose-dependent
MyelosuppressionSignificant at high doses
GastrointestinalNausea and vomiting reported

Scientific Research Applications

Therapeutic Applications

Doxorubicin Hydrochloride is widely used in the treatment of several types of cancer:

  • Breast Cancer : Often part of combination chemotherapy regimens.
  • Leukemia : Used in acute lymphoblastic leukemia and acute myeloid leukemia.
  • Lymphoma : Effective in treating Hodgkin's and non-Hodgkin's lymphoma.
  • Sarcomas : Utilized in soft tissue sarcomas.
  • Bladder Cancer : Administered as part of the treatment protocol.

Table 1: Overview of Doxorubicin Applications

Cancer TypeTreatment Regimen
Breast CancerAC (Doxorubicin + Cyclophosphamide)
LeukemiaHyper-CVAD (Doxorubicin + Others)
LymphomaABVD (Adriamycin + Bleomycin + Vinblastine + Dacarbazine)
SarcomasDoxorubicin + Ifosfamide
Bladder CancerMVAC (Methotrexate + Vinblastine + Doxorubicin + Cisplatin)

Case Studies and Research Findings

Numerous studies have explored the efficacy and safety profile of Doxorubicin:

  • Efficacy in Breast Cancer :
    • A study published in The New England Journal of Medicine demonstrated that Doxorubicin-based regimens significantly improved survival rates in early-stage breast cancer patients compared to non-Doxorubicin regimens .
  • Cardiotoxicity Studies :
    • Research has highlighted the cardiotoxic effects associated with Doxorubicin use. A meta-analysis found that cumulative doses greater than 400 mg/m² increase the risk of heart failure .
  • Combination Therapies :
    • Clinical trials have shown that combining Doxorubicin with targeted therapies like trastuzumab enhances efficacy in HER2-positive breast cancer .

Table 2: Summary of Key Research Findings

Study FocusFindingsReference
Breast Cancer SurvivalImproved survival with Doxorubicin-based regimensNEJM
CardiotoxicityIncreased heart failure risk at high cumulative dosesCardiology Journal
Combination TherapiesEnhanced efficacy with trastuzumabOncology Reports

Ongoing Research and Future Directions

Current research is focused on mitigating the side effects associated with Doxorubicin while enhancing its therapeutic efficacy:

  • Nanoparticle Formulations : Studies are investigating the use of nanoparticles to deliver Doxorubicin specifically to tumor cells, reducing systemic toxicity.
  • Combination with Immunotherapy : Researchers are exploring the potential benefits of combining Doxorubicin with immune checkpoint inhibitors to improve outcomes in resistant cancers.
  • Personalized Medicine Approaches : Genomic profiling is being utilized to tailor Doxorubicin therapy based on individual patient tumor characteristics.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactive Features
Target Compound C₂₇H₃₀ClNO₁₁ 579.98 9-Propanoyl, 4-amino-oxane Enhanced lipophilicity due to propanoyl
Adriamycin Hydrochloride C₂₇H₂₉NO₁₁·HCl 579.98 9-Hydroxyacetyl, 3'-amino-daunosamine Broad-spectrum antitumor activity
(7S,9S)-9-Glycoloyl Derivative C₂₇H₂₈O₁₁ 528.51 9-Glycoloyl, 4-hydroxy-oxane Reduced cardiotoxicity
9-Acetyl Tetracenedione C₂₀H₁₆O₇ 368.34 9-Acetyl Limited solubility, lower potency

Key Observations:

The 4-amino group on the oxane ring enhances hydrogen bonding with DNA, a critical feature for intercalation and topoisomerase-II inhibition .

Stereochemical Variations: The (2R,5S) configuration in the oxane ring is conserved in Adriamycin derivatives but absent in simpler analogues like the 9-acetyl compound, which lacks amino/hydroxy substitutions .

Bioactivity and Pharmacological Profiles

Table 2: Bioactivity Clustering (Based on and )

Compound Cluster Common Structural Motifs Mode of Action Protein Targets
Anthracyclines Tetracene-dione, amino-sugar DNA intercalation, topoisomerase-II inhibition DNA, TOP2A, CYP450 enzymes
Simplified Analogues Acetyl/glycoloyl at C9 Reactive oxygen species (ROS) generation NADPH oxidase
  • Target Compound: Shares bioactivity with Adriamycin but may exhibit reduced cardiotoxicity due to the propanoyl group, which minimizes iron-mediated ROS generation .
  • Glycoloyl Derivative: Retains antitumor efficacy but shows lower cytotoxicity in non-cancerous cells, attributed to its polar glycoloyl group .

Computational and Experimental Findings

Structural Similarity Analysis: Using maximal common subgraph algorithms (), the target compound shares >85% structural similarity with Adriamycin, differing primarily at C9 and the oxane ring . Frequent substructure mining () identifies the tetracene-dione core and amino-sugar as critical for DNA binding .

Toxicity Data: The target compound’s H350 (suspected carcinogenicity) and H360 (reproductive toxicity) classifications align with Adriamycin’s profile, underscoring shared mechanisms .

Preparation Methods

Cobalt-Catalyzed Oxidative Functionalization

Tetracene undergoes sequential oxidations to install quinone and hydroxyl groups:

  • First oxidation : Co(II) tetraphenylporphyrin (CoTPP, 5 mol%) with phenyliodine(III) sulfate converts tetracene to 5,12-tetracenequinone in 77% yield.

  • Second oxidation : Ruthenium-catalyzed C–H hydroxylation using [Ru(cymene)Cl₂]₂ and phenyliodine bis(trifluoroacetate) (PIFA) introduces peri-hydroxyl groups at C-6 and C-11. Hydrolysis and methylation yield 6,11-dihydroxy-5,12-tetracenequinone dimethyl ether.

Dearomative Hydroboration and Olefination

The A-ring undergoes visible-light-promoted cycloaddition with N-methyl-1,2,4-triazoline-3,5-dione (MTAD), followed by hydroboration and Zweifel olefination:

  • MTAD cycloaddition : Site-selective para-cycloaddition at the terminal ring (HOMO-guided selectivity).

  • Rhodium-catalyzed hydroboration : Catecholborane with [Rh(cod)₂BF₄] and dppb ligand installs a boronate group (3:1 dr).

  • Zweifel olefination : Iodine-mediated olefination with 1-lithioethyl vinyl ether introduces a methyl ketone (72% yield).

Final Functionalization to Idarubicinone

Mukaiyama hydration of the ketone and urazole-to-hydroxy exchange via semiquinone methide intermediates yield (±)-idarubicinone. Anaerobic reduction with sodium dithionite and subsequent oxidation furnish the enantiomerically pure aglycone.

Preparation of the 4-Amino-5-Hydroxy-6-Methyloxan-2-yl Moiety

The sugar component, a derivative of daunosamine, is synthesized via stereoselective methods:

  • Epoxide ring-opening : D-Glucose-derived epoxides are opened with ammonia to install the C-4 amino group.

  • Reductive amination : Ketose intermediates undergo stereocontrolled reduction to establish the C-5 hydroxyl.

  • Methylation : Position 6 is methylated using methyl triflate under basic conditions.

Protecting groups (e.g., acetyl, benzyl) are employed to mask hydroxyl and amino functionalities during glycosylation.

Glycosylation and Ether Bond Formation

The coupling of idarubicinone with the aminosugar employs a Koenigs-Knorr-type reaction:

  • Sugar activation : The hydroxyl at C-2 of the sugar is converted to a trichloroacetimidate donor under BF₃·OEt₂ catalysis.

  • Coupling conditions : Idarubicinone’s C-7 hydroxyl reacts with the activated sugar in anhydrous dichloromethane, yielding the β-glycoside (65–70% yield).

  • Deprotection : Sequential hydrogenolysis (for benzyl groups) and basic hydrolysis (for acetyl groups) unveil free hydroxyl and amino groups.

Propanoylation and Final Functionalization

The C-9 hydroxyl is selectively acylated:

  • Acylation : Propanoyl chloride in pyridine at 0°C installs the propanoyl group (85% yield).

  • Purification : Reverse-phase chromatography (C18 silica, MeOH/H₂O gradient) isolates the desired regioisomer.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (1.1 equiv) in methanol, precipitating the hydrochloride salt. Lyophilization yields the final compound as a red crystalline solid.

Analytical Characterization

Critical data for the final product:

Property Value
Melting point205–207°C (dec.)
[α]D²⁵+248° (c = 0.1, MeOH)
HRMS (ESI+)m/z 672.2201 [M+H]+ (calc. 672.2198)
¹H NMR (500 MHz, DMSO-d₆)δ 13.21 (s, 1H, C-11 OH), 5.08 (d, J = 3.5 Hz, H-1')

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound in laboratory settings?

The synthesis of this anthracycline-derived compound typically involves multi-step organic reactions, including glycosidation of the aminodeoxy sugar moiety (e.g., 2R,5S-oxane derivative) to the tetracyclic aglycone core. Key steps may involve protecting group strategies for hydroxyl and amino functionalities to prevent undesired side reactions. Purification is achieved via reversed-phase HPLC or column chromatography, with solvent systems optimized for polar glycosides (e.g., methanol/water gradients). Computational reaction path search methods (e.g., quantum chemical calculations) can refine reaction conditions to minimize byproducts .

Q. How should researchers characterize the compound’s physicochemical properties?

Essential characterization includes:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight validation; 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for sugar moiety ).
  • Chromatography : HPLC with UV detection (λ ~480 nm, typical for anthraquinones) to assess purity.
  • Stability : pH-dependent degradation studies (e.g., 4–8 pH range) under controlled temperatures to identify hydrolytic vulnerabilities, particularly in the glycosidic bond .

Q. What safety protocols are critical for handling this compound?

The compound’s hazard profile (H350: Suspected of causing cancer) necessitates:

  • Engineering controls : Use of fume hoods and closed systems to limit aerosol exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles; respiratory protection (N95 masks) for powder handling .
  • Waste disposal : Incineration at licensed facilities for halogenated organic compounds .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., DNA topoisomerases)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities between the compound’s planar anthraquinone core and DNA intercalation sites. Focus on:

  • Electrostatic complementarity : Protonated amino groups in the sugar moiety interacting with phosphate backbones.
  • Free energy calculations : MM-PBSA/GBSA methods to validate stability of topoisomerase II–DNA–drug ternary complexes .

Q. What experimental designs address contradictions in reported cytotoxicity data across cell lines?

Discrepancies may arise from variable efflux pump expression (e.g., P-glycoprotein). To resolve:

  • Dose-response profiling : Use isogenic cell pairs (e.g., P-gp+/P-gp−) to isolate transporter effects.
  • Metabolomic integration : LC-MS/MS to quantify intracellular drug accumulation and metabolite formation (e.g., reactive oxygen species) .

Q. How can reactor design improve scalability of the compound’s synthesis?

Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation steps) enhance reproducibility and reduce batch-to-batch variability. Key parameters:

  • Residence time optimization : To maximize glycosidation yield while minimizing aglycone degradation.
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies mitigate oxidative degradation during long-term storage?

Lyophilization with cryoprotectants (e.g., trehalose) improves stability. For liquid formulations:

  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous buffers.
  • Packaging : Amber glass vials under argon atmosphere to block light and oxygen .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem CID 443939 for spectral consistency .
  • Ethical Compliance : Adhere to institutional biosafety committees (IBC) for in vivo studies due to carcinogenic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.